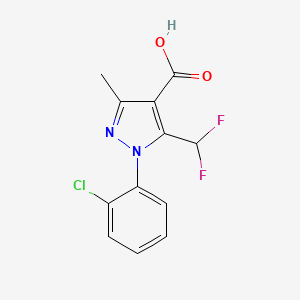
1-(2-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-(2-Chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid, or 1-(2-CP-DFM-3M-1H-P4C), is a small molecule that has been widely studied for its potential applications in scientific research. This molecule has a wide range of potential applications, from aiding in the synthesis of other molecules to serving as a probe for studying the biochemical and physiological effects of various processes.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Several studies have focused on the synthesis of pyrazole derivatives, demonstrating their regiospecific formations and structural characterizations through spectroscopic techniques and single-crystal X-ray analysis. For example, Kumarasinghe, Hruby, and Nichol (2009) detailed the synthesis of pyrazole derivatives, highlighting the structural determination through X-ray analysis, which provides insights into the regiospecific formations and conformational diversity of these compounds [Kumarasinghe et al., 2009]. Similarly, Li-fen (2013) reported on the synthesis of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, a compound closely related to the one , demonstrating a multi-step synthesis process that yields the compound with high purity [Li-fen, 2013].
Antimicrobial and Anticancer Activities
Research into the biological activities of pyrazole derivatives has uncovered their potential as antimicrobial and anticancer agents. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, evaluating their in vitro antimicrobial and anticancer activity, with some compounds showing higher activity than reference drugs [Hafez et al., 2016]. This study exemplifies the therapeutic potential of pyrazole derivatives in treating various diseases.
Applications in Materials Science
In materials science, pyrazole derivatives have shown promise as potential nonlinear optical (NLO) materials due to their electronic properties. Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, revealing that certain compounds exhibit significant nonlinear optical properties, making them suitable for optical limiting applications [Chandrakantha et al., 2013].
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-5-(difluoromethyl)-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF2N2O2/c1-6-9(12(18)19)10(11(14)15)17(16-6)8-5-3-2-4-7(8)13/h2-5,11H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNNKNNRKXEDEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C(F)F)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



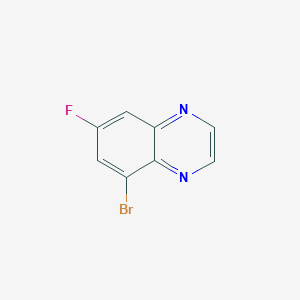
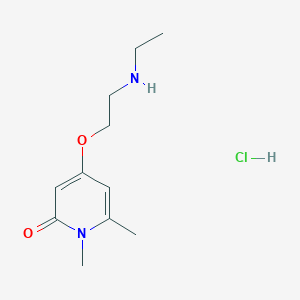
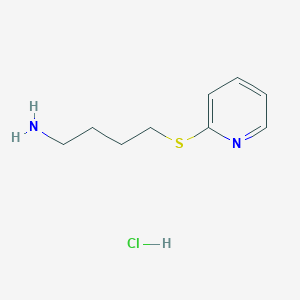

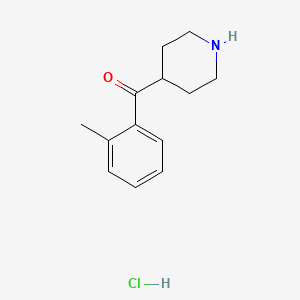
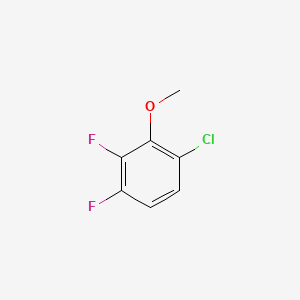
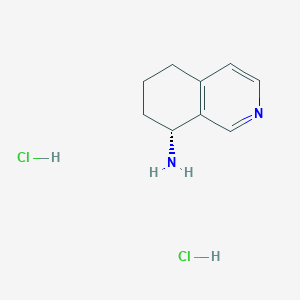
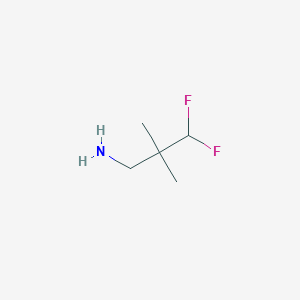
![[4-(Fluoromethyl)oxan-4-yl]methanol](/img/structure/B1457731.png)
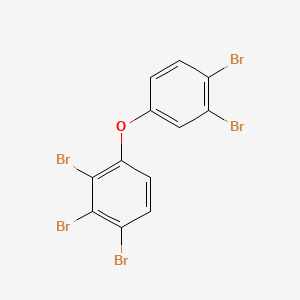
![N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide](/img/structure/B1457734.png)
![6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1457737.png)
![5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1457738.png)
![3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1457741.png)